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1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

Catalog No.
S14875379
CAS No.
117966-22-0
M.F
C16H13NO3S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

CAS Number

117966-22-0

Product Name

1H-Indole, 2-acetyl-1-(phenylsulfonyl)-

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]ethanone

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C16H13NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

XBQURWIIONNAKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3

1H-Indole, 2-acetyl-1-(phenylsulfonyl)- is a heterocyclic organic compound characterized by its indole structure, which features a fused benzene and pyrrole ring. The compound has the molecular formula C15H13NO3SC_{15}H_{13}NO_3S and a molecular weight of approximately 287.33 g/mol. The presence of the acetyl and phenylsulfonyl groups contributes to its unique chemical properties and potential biological activities. This compound is significant in medicinal chemistry due to its structural motifs that can interact with various biological targets.

Typical of indole derivatives. These may include:

  • Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
  • Acylation Reactions: The acetyl group can undergo further acylation or hydrolysis.
  • Electrophilic Aromatic Substitution: The indole ring can react with electrophiles, allowing for the introduction of additional substituents.

These reactions make the compound versatile for synthesizing more complex molecules in organic chemistry.

Research indicates that 1H-indole, 2-acetyl-1-(phenylsulfonyl)- exhibits significant biological activity, particularly as a multifunctional ligand targeting cholinesterases and serotonin receptors. It has shown potential in:

  • Anti-Aggregation Properties: This compound can inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer’s disease .
  • Cholinesterase Inhibition: It acts as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .
  • Potential Anticancer Activity: Some studies suggest that derivatives of this compound may have applications in cancer treatment due to their ability to modulate cellular pathways involved in tumor growth .

The synthesis of 1H-indole, 2-acetyl-1-(phenylsulfonyl)- typically involves several steps:

  • Formation of Indole: Starting from simple precursors like aniline or phenol derivatives, the indole structure is formed through cyclization reactions.
  • Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Sulfonation: Finally, the introduction of the phenylsulfonyl group can be achieved through sulfonation reactions involving sulfonic acids or sulfonyl chlorides.

These methods allow for the controlled synthesis of the compound with desired substituents.

1H-Indole, 2-acetyl-1-(phenylsulfonyl)- has several applications:

  • Pharmaceutical Development: Its ability to inhibit cholinesterases makes it a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  • Research Tool: The compound serves as a valuable tool in studying protein aggregation and enzyme inhibition mechanisms.
  • Potential Anticancer Agent: Ongoing research explores its efficacy against various cancer cell lines due to its biological activity.

Interaction studies of 1H-indole, 2-acetyl-1-(phenylsulfonyl)- have focused on its binding affinity to cholinesterases and serotonin receptors. These studies utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • In vitro Assays: To measure its inhibitory effects on enzyme activity and aggregation processes.

These studies provide insights into the pharmacological potential and mechanisms of action of this compound.

Several compounds share structural similarities with 1H-indole, 2-acetyl-1-(phenylsulfonyl)-, including:

Compound NameMolecular FormulaKey Features
1-(Phenylsulfonyl)-1H-indoleC15H13NO3SC_{15}H_{13}NO_3SLacks acetyl group; used in similar biological studies.
2-AcetylindoleC10H9NOC_{10}H_{9}NOSimpler structure; focuses on basic indole properties.
3-Acetyl-2-iodo-1-(phenylsulfonyl)indoleC16H12INO3SC_{16}H_{12}INO_3SContains iodine; alters reactivity and potential applications.

Uniqueness

The uniqueness of 1H-indole, 2-acetyl-1-(phenylsulfonyl)- lies in its specific combination of functional groups that enhance its bioactivity while providing avenues for further chemical modifications. Its dual role as a cholinesterase inhibitor and anti-aggregation agent sets it apart from other indole derivatives.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

299.06161445 g/mol

Monoisotopic Mass

299.06161445 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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